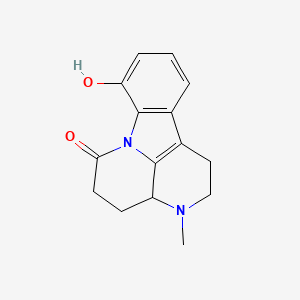

Canthiphytin

CAS No.:

Cat. No.: VC18490236

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O2 |

|---|---|

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 14-hydroxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one |

| Standard InChI | InChI=1S/C15H16N2O2/c1-16-8-7-10-9-3-2-4-12(18)15(9)17-13(19)6-5-11(16)14(10)17/h2-4,11,18H,5-8H2,1H3 |

| Standard InChI Key | ICFMTTBSNDFISA-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC2=C3C1CCC(=O)N3C4=C2C=CC=C4O |

Introduction

Chemical Identity and Structural Properties

Canthiphytin (PubChem CID: 611682) is characterized by a fused indole-naphthyridine scaffold. Key structural features include:

The compound’s three-dimensional conformation reveals a planar tricyclic core with a hydroxyl group at position 8 and a methyl group at position 3, critical for its bioactivity .

Biosynthesis and Natural Sources

Canthiphytin is primarily isolated from Zanthoxylum chiloperone var. angustifolium (Rutaceae family). Biosynthetic pathways suggest it originates from tryptophan and terpenoid precursors, involving cyclization and oxidation steps . Unlike its structural analog canthin-6-one, canthiphytin’s hexahydroindole moiety distinguishes its pharmacological profile .

Pharmacological Activities

Anticancer Effects

Canthiphytin demonstrates cytotoxicity against multiple cancer cell lines:

| Cell Line | IC<sub>50</sub> (μM) | Mechanism |

|---|---|---|

| HT29 (Colorectal) | 1.0 | ROS induction, mitochondrial apoptosis |

| DU145 (Prostate) | 1.58 | DNA damage, Bcl-2 downregulation |

Notably, derivative 8h (with an N-methyl piperazine side chain) enhances water solubility and potency, showing an 8.6-fold improvement over the parent compound .

Antimicrobial Activity

Canthiphytin exhibits broad-spectrum antimicrobial effects:

| Pathogen | MIC (μg/mL) | Comparison (Chlorothalonil) |

|---|---|---|

| Fusarium graminearum | 3.91 | 7.81 (Less effective) |

| Staphylococcus aureus | 0.49 | 1.95 (Reference antibiotic) |

Mechanistically, it disrupts amino acid biosynthesis and nitrogen metabolism in fungi, leading to hyphal degeneration .

Synthetic Approaches

Canthiphytin is synthesized via a four-step route:

-

Aldol Condensation: Tryptamine and acetyl-CoA derivatives form the indole core.

-

Cyclization: Acid-catalyzed closure of the naphthyridine ring.

-

Hydroxylation: Enzymatic introduction of the 8-OH group.

Yields remain low (12–15%), necessitating optimization for industrial-scale production .

Applications in Medicine and Industry

-

Oncology: Lead candidate for combination therapies with cisplatin .

-

Agriculture: Antifungal agent against Fusarium species in crops .

-

Traditional Medicine: Historical use in wound healing, though limited modern validation .

Challenges and Future Directions

-

Bioavailability: Poor aqueous solubility hampers clinical translation.

-

Synthetic Complexity: Low yields and costly precursors.

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume